molecular formula C24H33N3O5 B14009701 [8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate CAS No. 91523-55-6

[8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate

Cat. No.: B14009701
CAS No.: 91523-55-6
M. Wt: 443.5 g/mol
InChI Key: ZHINPYBTGWQWDC-UHFFFAOYSA-N
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Description

Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) is a complex organic compound with the molecular formula C24H33N3O5 and a molecular weight of 443.54 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[2,1-a]isoquinoline core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) typically involves multiple steps. One common method includes the reaction of 5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline with isopropyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (phenylmethyl)-, [5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]bis(methylene)ester
  • Carbamic acid, (5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester

Uniqueness

Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) stands out due to its unique structural features, such as the pyrrolo[2,1-a]isoquinoline core and the presence of multiple functional groups.

Properties

CAS No.

91523-55-6

Molecular Formula

C24H33N3O5

Molecular Weight

443.5 g/mol

IUPAC Name

[8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate

InChI

InChI=1S/C24H33N3O5/c1-14(2)25-23(28)31-12-20-16(5)27-10-9-17-11-18(30-6)7-8-19(17)22(27)21(20)13-32-24(29)26-15(3)4/h7-8,11,14-15H,9-10,12-13H2,1-6H3,(H,25,28)(H,26,29)

InChI Key

ZHINPYBTGWQWDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2N1CCC3=C2C=CC(=C3)OC)COC(=O)NC(C)C)COC(=O)NC(C)C

Origin of Product

United States

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